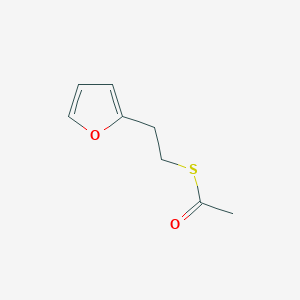

S-(2-(Furan-2-yl)ethyl) ethanethioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-(2-(Furan-2-yl)ethyl) ethanethioate: is a chemical compound with the molecular formula C8H10O2S and a molecular weight of 170.23 g/mol . It is a heterocyclic compound containing a furan ring, which is known for its aromatic properties and reactivity. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-(Furan-2-yl)ethyl) ethanethioate typically involves the reaction of furan derivatives with ethanethioate precursors. One common method includes the reaction of 2-furyl ethanol with ethanethioyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethanethioyl chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: S-(2-(Furan-2-yl)ethyl) ethanethioate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The ethanethioate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted ethanethioate derivatives.

Scientific Research Applications

S-(2-(Furan-2-yl)ethyl) ethanethioate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(2-(Furan-2-yl)ethyl) ethanethioate involves its interaction with various molecular targets. The furan ring’s aromatic nature allows it to participate in π-π interactions with biological molecules, while the ethanethioate group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Furan-2-ylmethanol: Similar structure but with a hydroxyl group instead of an ethanethioate group.

2-Furoic acid: Contains a carboxyl group instead of an ethanethioate group.

Furfurylamine: Contains an amine group instead of an ethanethioate group.

Uniqueness: S-(2-(Furan-2-yl)ethyl) ethanethioate is unique due to the presence of the ethanethioate group, which imparts distinct chemical reactivity and biological activity compared to other furan derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

S-(2-(Furan-2-yl)ethyl) ethanethioate is a compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's furan ring structure contributes to its reactivity and pharmacological properties, making it a subject of various studies aimed at understanding its biological effects.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₈O₂S. The compound consists of a furan moiety attached to an ethanethioate group, which enhances its chemical reactivity. The presence of the furan ring is pivotal as it is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Biological Activity Overview

Research indicates that compounds containing furan rings exhibit various pharmacological effects. This compound has been studied for its potential anticancer properties, with findings suggesting that it may selectively target cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy.

Anticancer Activity

A study highlighted the synthesis of several furan-containing compounds, including derivatives of this compound, which were evaluated for their anticancer activity against human liver carcinoma cells. The results showed that certain derivatives exhibited significantly higher toxicity towards cancer cells compared to normal cells, indicating their potential as effective anticancer agents .

| Compound | IC50 (µM) | Selectivity Ratio (Cancer/Normal) |

|---|---|---|

| This compound | 3.4 ± 1.9 | 8.9 ± 2.1 |

| Compound A | 10 | 3 |

| Compound B | 5 | 5 |

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the furan ring may participate in redox reactions or interact with various biological targets such as enzymes and receptors. Interaction studies have shown that this compound can bind to specific proteins involved in cancer progression, potentially inhibiting their activity.

Case Studies and Research Findings

- Study on Cytotoxicity : A detailed investigation into the cytotoxic effects of this compound revealed that it demonstrated a dose-dependent response in various cancer cell lines. Compounds derived from this structure were found to be more toxic to cancerous cells than non-cancerous cells, suggesting a promising therapeutic window for further development .

- Structural Modifications : Research has indicated that modifications to the furan ring or the ethanethioate moiety can significantly alter the biological activity of the compound. For instance, introducing different substituents on the furan ring has been shown to enhance its anticancer potency and selectivity .

- Comparative Analysis : In comparative studies with structurally similar compounds, this compound was noted for its unique efficacy profile. For example, while other thioester derivatives displayed moderate activity, this compound exhibited superior cytotoxicity against liver carcinoma cells .

Properties

CAS No. |

59020-91-6 |

|---|---|

Molecular Formula |

C8H10O2S |

Molecular Weight |

170.23 g/mol |

IUPAC Name |

S-[2-(furan-2-yl)ethyl] ethanethioate |

InChI |

InChI=1S/C8H10O2S/c1-7(9)11-6-4-8-3-2-5-10-8/h2-3,5H,4,6H2,1H3 |

InChI Key |

YKCJGPBIAMZJEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCCC1=CC=CO1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.